molecular formula C20H21F2N3O3 B2959409 1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea CAS No. 1235669-60-9

1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

Cat. No. B2959409
CAS RN: 1235669-60-9
M. Wt: 389.403
InChI Key: WGQGPJRNNYHSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a critical enzyme involved in the development and function of B-cells, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Scientific Research Applications

In Vitro and In Vivo Metabolism Studies

1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is studied extensively for its metabolic pathways. An example is the study of a potent inhibitor of soluble epoxide hydrolase, TPPU, which shares a similar structure. Research on TPPU's metabolism contributes to understanding its safety and effectiveness, identifying metabolites via LC-MS/MS strategies and assessing species differences in metabolite formation (Wan et al., 2019).

Synthesis and Structure-Activity Relationships

These urea derivatives are synthesized and tested for various bioactivities. For example, investigations into 1,3-disubstituted ureas possessing a piperidyl moiety as inhibitors of soluble epoxide hydrolase (sEH) explore their structure-activity relationships. Such studies often involve oral administration in animal models, highlighting the compounds' pharmacokinetic parameters and efficacy in reducing inflammatory pain (Rose et al., 2010).

Antiproliferative Screening against Cancer Cell Lines

A series of urea derivatives are synthesized and subjected to antiproliferative screening against various human cancer cell lines. This research often identifies compounds with significant efficacy and superior potency compared to standard cancer treatments, providing insights into potential therapeutic applications in oncology (Al-Sanea et al., 2018).

Anti-Cancer Agent Development

Ureas are explored for their potential as anti-cancer agents, such as their role in activating certain kinase inhibitors, impacting cancer cell proliferation. This research is crucial for developing new, target-specific cancer therapies (Denoyelle et al., 2012).

Solid-State Structure Determination

Studies involving the synthesis of similar urea compounds and their structure determination using techniques like X-ray diffraction are vital. This research provides insights into the molecular structure and stability of these compounds, which is essential for their application in various scientific fields (Sun et al., 2022).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c21-16-2-1-3-17(22)19(16)24-20(28)23-14-6-4-13(5-7-14)12-18(27)25-10-8-15(26)9-11-25/h1-7,15,26H,8-12H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGPJRNNYHSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

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